

Application Note: Quantification of Sotalol in Human Plasma via HPLC-MS/MS

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Compound of Interest

Compound Name: Sotalol

Cat. No.: B1662669

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Introduction

Sotalol is a non-selective beta-adrenergic blocking agent and a class III antiarrhythmic agent, utilized in the management of ventricular and atrial arrhythmias.[1][2] Its therapeutic efficacy and potential for adverse effects, such as QT interval prolongation, necessitate precise monitoring of its plasma concentrations.[2] This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of **sotalol** in human plasma. The methodology described herein is designed for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, adhering to the principles of international regulatory guidelines.[3][4][5]

Principle of the Method

This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An internal standard (IS), such as atenolol, is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.[6][7]

Materials and Reagents

Material/Reagent	Supplier	Grade
Sotalol Hydrochloride	Sigma-Aldrich	Reference Standard
Atenolol (Internal Standard)	Sigma-Aldrich	Reference Standard
Acetonitrile	Fisher Scientific	HPLC Grade
Methanol	Fisher Scientific	HPLC Grade
Formic Acid	Thermo Fisher Scientific	LC-MS Grade
Ammonium Acetate	Sigma-Aldrich	Analytical Grade
Human Plasma (K2-EDTA)	BioIVT	Pooled, Screened
Deionized Water	Milli-Q® System	18.2 MΩ·cm

Instrumentation and Analytical Conditions

High-Performance Liquid Chromatography (HPLC)

Parameter	Condition
System	Agilent 1260 Infinity II or equivalent
Column	Thermo Acclaim RP-C18 (250 x 4.6 mm, 5 µm) or equivalent[8]
Mobile Phase A	5 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-2.0 min, 5% B; 2.0-4.0 min, 5-95% B; 4.0-5.0 min, 95% B; 5.1-6.0 min, 5% B
Flow Rate	0.8 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Autosampler Temperature	4°C

Tandem Mass Spectrometry (MS/MS)

Parameter	Condition
System	Sciex QTRAP 5500 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	35 psi
IonSpray Voltage	5500 V
Temperature	550°C
MRM Transitions	Sotalol: m/z 273.2 → 255.1; Atenolol (IS): m/z 267.2 → 190.1[6]
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms

Experimental Protocols

Preparation of Stock and Working Solutions

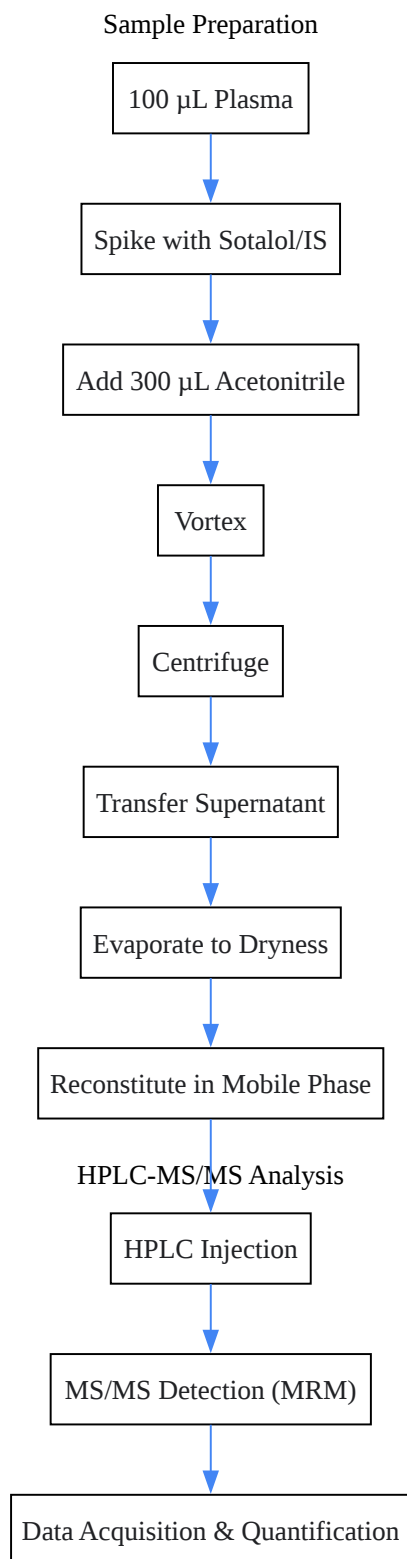
- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve **sotalol** hydrochloride and atenolol in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the **sotalol** stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and quality control samples.[8]
- Internal Standard Working Solution (100 ng/mL): Dilute the atenolol stock solution with the same diluent.

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation lies in its simplicity, speed, and effectiveness for removing the majority of plasma proteins, which can interfere with the analysis

and damage the HPLC column. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being a good solvent for **sotalol**.

- Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
- Pipette 100 μ L of plasma into the appropriately labeled tubes.
- For calibration standards and quality control samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of diluent.
- Add 20 μ L of the internal standard working solution to all tubes except the blank.
- Add 300 μ L of ice-cold acetonitrile to all tubes to precipitate proteins.
- Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]
- Reconstitute the dried residue with 100 μ L of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
- Vortex for 30 seconds and transfer to HPLC vials for analysis.



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Caption: Workflow for **Sotalol** Quantification in Plasma.

Method Validation

The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guideline.[\[10\]](#)[\[11\]](#)

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma to ensure no endogenous interferences were observed at the retention times of **sotalol** and the internal standard.

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of **sotalol** to the internal standard against the nominal concentration of **sotalol**. A linear regression with a weighting factor of $1/x^2$ was used. The typical linear range for **sotalol** in human plasma is 5 to 500 ng/mL.

[\[6\]](#)

Parameter	Acceptance Criteria	Result
Calibration Range	-	5 - 500 ng/mL
Correlation Coefficient (r^2)	≥ 0.99	> 0.995
Back-calculated Concentrations	$\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)	Pass

Accuracy and Precision

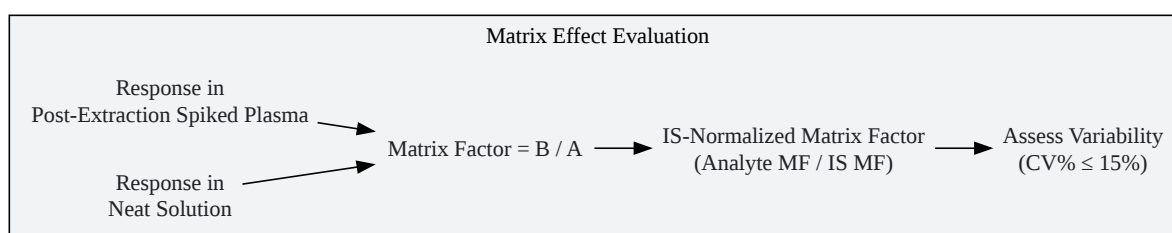
Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	5	< 10%	± 10%	< 12%	± 12%
LQC	15	< 8%	± 8%	< 10%	± 10%
MQC	150	< 7%	± 7%	< 9%	± 9%
HQC	400	< 6%	± 6%	< 8%	± 8%

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%Bias) within ±15% (±20% at LLOQ).[\[12\]](#)[\[13\]](#)

Matrix Effect

The matrix effect is a critical parameter in LC-MS/MS bioanalysis, as co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[\[14\]](#)[\[15\]](#) It was evaluated by comparing the peak response of **sotalolol** in post-extraction spiked plasma samples with the response in a neat solution at the same concentration. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.[\[6\]](#)



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Caption: Logic for Assessing Matrix Effect.

Recovery

Extraction recovery was determined by comparing the peak areas of **sotalol** from pre-extraction spiked samples to those of post-extraction spiked samples at LQC, MQC, and HQC levels.

Stability

The stability of **sotalol** in plasma was assessed under various conditions to ensure sample integrity from collection to analysis. This includes freeze-thaw stability, short-term bench-top stability, long-term storage stability, and autosampler stability.

Data Analysis

Data acquisition and processing were performed using the instrument-specific software (e.g., Sciex Analyst®). The concentration of **sotalol** in unknown samples was calculated from the linear regression equation of the calibration curve.

Conclusion

This application note presents a validated HPLC-MS/MS method for the reliable quantification of **sotalol** in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The simple protein precipitation sample preparation procedure allows for rapid sample turnaround time. The validation results demonstrate that the method meets the criteria set forth by international regulatory guidelines for bioanalytical method validation.[16][17][18]

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